7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
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Overview
Description
7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a derivative of vandetanib, a well-known tyrosine kinase inhibitor. Vandetanib is primarily used in the treatment of medullary thyroid cancer. The linkable vandetanib analogue is characterized by the replacement of the N-methylpiperidin-4-yl group with a 4-aminomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linkable vandetanib analogue involves the modification of the piperidine side chain of vandetanib. . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of linkable vandetanib analogue follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of tyrosine kinase inhibitors.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of linkable vandetanib analogue involves the inhibition of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases . By inhibiting these pathways, the compound can suppress tumor growth, angiogenesis, and metastasis.
Comparison with Similar Compounds
Similar Compounds
Vandetanib: The parent compound, which also inhibits VEGFR, EGFR, and RET tyrosine kinases.
Gefitinib: Another tyrosine kinase inhibitor that primarily targets EGFR.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Uniqueness
The uniqueness of linkable vandetanib analogue lies in its structural modification, which enhances its binding affinity and specificity for certain tyrosine kinases. This modification also potentially improves its pharmacokinetic properties and reduces off-target effects compared to its parent compound .
Properties
Molecular Formula |
C19H20BrFN4O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C19H20BrFN4O2/c1-26-17-9-13-16(10-18(17)27-7-3-2-6-22)23-11-24-19(13)25-15-5-4-12(20)8-14(15)21/h4-5,8-11H,2-3,6-7,22H2,1H3,(H,23,24,25) |
InChI Key |
PPTAONFDHQEUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCCN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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